

# Comparative study of Meliodent and Lucitone denture base resins

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Meliodent |
| Cat. No.:      | B1167038  |

[Get Quote](#)

## A Comparative Analysis of Meliodent and Lucitone Denture Base Resins

In the landscape of prosthodontics, the selection of an appropriate denture base resin is paramount to the clinical success and longevity of a removable prosthesis. Among the myriad of materials available, **Meliodent** and Lucitone have emerged as prominent choices for dental professionals. This guide provides a comprehensive comparison of these two materials, focusing on their mechanical and physical properties, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

## Material Overview

**Meliodent** is a well-established heat-cured acrylic resin known for its ease of processing and consistent clinical performance. It is a Polymethyl Methacrylate (PMMA) based material widely used for the fabrication of complete and partial dentures.

Lucitone, particularly Lucitone 199, is renowned as a high-impact, heat-cured denture base resin. Its formulation is designed to offer superior resistance to breakage and fracture, a critical attribute for the durability of dental prostheses.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Comparative Data on Material Properties

The following tables summarize the key mechanical and physical properties of **Meliodent** and Lucitone denture base resins based on available research data. It is important to note that

values can vary depending on the specific product line (e.g., heat-cure, high-impact) and the testing methodology employed.

## Table 1: Mechanical Properties

| Property                             | Melident (Heat-Cure)                           | Lucitone 199 (High-Impact) | Test Standard         |
|--------------------------------------|------------------------------------------------|----------------------------|-----------------------|
| Flexural Strength (MPa)              | 71.9 - 81.55[4][5]                             | 90 - 105.98[1][6]          | ISO 20795-1           |
| Flexural Modulus (MPa)               | Not consistently reported                      | ~2510[1]                   | ISO 20795-1           |
| Impact Strength (kJ/m <sup>2</sup> ) | Not consistently reported in direct comparison | 9.9[1]                     | Charpy or Izod method |
| Compressive Strength (MPa)           | 71.9[5][7]                                     | Not consistently reported  | ISO 1567              |

## Table 2: Physical Properties

| Property                             | Melident (Heat-Cure) | Lucitone 199 (High-Impact) | Test Standard |
|--------------------------------------|----------------------|----------------------------|---------------|
| Water Sorption (µg/mm <sup>3</sup> ) | 19.11 - 30.5[8][9]   | 6[1]                       | ISO 20795-1   |
| Solubility (µg/mm <sup>3</sup> )     | 1.7[9]               | 1[1]                       | ISO 20795-1   |

## Experimental Protocols

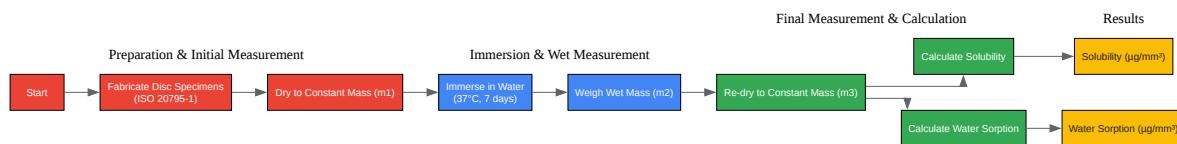
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following sections outline the typical protocols used to evaluate the key properties of denture base resins.

### Flexural Strength Testing

Flexural strength, a measure of a material's resistance to bending, is a critical indicator of a denture's ability to withstand masticatory forces.

## Protocol:

- Specimen Preparation: Rectangular specimens of the denture base resin are prepared according to ISO 20795-1 standards, typically with dimensions of 64 x 10 x 3.3 mm.[4]
- Curing: The specimens are processed following the manufacturer's instructions for the respective resin (**Melident** or **Lucitone**). This involves a specific heat-curing cycle in a water bath.
- Conditioning: Prior to testing, the specimens are stored in distilled water at 37°C for a specified period, often 7 days, to simulate oral conditions.[9]
- Three-Point Bending Test: The test is conducted using a universal testing machine. The specimen is supported at two points, and a load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.[4][10]
- Calculation: The flexural strength ( $\sigma$ ) is calculated using the formula:  $\sigma = 3FL / 2bd^2$ , where  $F$  is the maximum load at fracture,  $L$  is the span length,  $b$  is the specimen width, and  $d$  is the specimen thickness.


[Click to download full resolution via product page](#)*Flexural Strength Testing Workflow*

## Water Sorption and Solubility Testing

These properties indicate the extent to which the denture base will absorb oral fluids and leach out soluble components, which can affect dimensional stability and biocompatibility.

## Protocol:

- Specimen Preparation: Disc-shaped specimens are fabricated with dimensions of 50 mm in diameter and 0.5 mm in thickness, as per ISO 20795-1 standards.[9]
- Initial Drying and Weighing: The specimens are placed in a desiccator and repeatedly weighed until a constant mass ( $m_1$ ) is achieved.
- Immersion: The discs are then immersed in distilled water at 37°C for 7 days.
- Wet Weighing: After 7 days, the specimens are removed, blotted dry, and weighed to determine the wet mass ( $m_2$ ).
- Re-drying and Final Weighing: The specimens are then re-conditioned in the desiccator until they reach a constant mass again ( $m_3$ ).
- Calculation:
  - Water Sorption is calculated as  $(m_2 - m_3) / V$ , where  $V$  is the volume of the specimen.
  - Solubility is calculated as  $(m_1 - m_3) / V$ .



[Click to download full resolution via product page](#)

### Water Sorption and Solubility Testing Workflow

## Biocompatibility Considerations

The biocompatibility of denture base resins is a critical aspect, as these materials are in prolonged contact with oral tissues. The primary concern is the potential for cytotoxicity due to

the leaching of residual monomer (methyl methacrylate). Studies have shown that proper polymerization and post-polymerization treatments can significantly reduce the amount of residual monomer, thereby enhancing the biocompatibility of both **Meliudent** and Lucitone resins.[11] Lucitone 199 is noted to be cadmium-free.[1]

## Conclusion

Both **Meliudent** and Lucitone are reliable denture base resins with a long history of clinical use. The choice between them often depends on the specific clinical requirements of the case.

- Lucitone 199 demonstrates superior mechanical properties, particularly in terms of flexural and impact strength, making it an excellent choice for patients with a high risk of denture fracture or for implant-supported prostheses.[3][12] Its lower water sorption also suggests better dimensional stability over time.[1]
- **Meliudent** remains a widely used and cost-effective option that provides adequate strength and physical properties for a broad range of conventional denture cases.

For researchers and professionals in drug development, understanding the physical and mechanical characteristics of these base materials is crucial when they are used as carriers or in devices for intraoral drug delivery systems. The data and protocols presented in this guide offer a foundational understanding for material selection and further investigation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. phoenixdental.com.my [phoenixdental.com.my]
- 2. stomadentlab.com [stomadentlab.com]
- 3. dentsplysirona.com [dentsplysirona.com]
- 4. researchgate.net [researchgate.net]
- 5. jrdms.dentaliau.ac.ir [jrdms.dentaliau.ac.ir]

- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. Water Sorption and Flexural Strength of Thermoplastic and Conventional Heat-Polymerized Acrylic Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jdm.tums.ac.ir [jdm.tums.ac.ir]
- 10. Comparison of the fracture resistance of six denture base acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bu.edu [bu.edu]
- To cite this document: BenchChem. [Comparative study of Meliodent and Lucitone denture base resins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167038#comparative-study-of-melident-and-lucitone-denture-base-resins]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)